
5-Bromopyridin-3-ylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromopyridin-3-ylfluoranesulfonate typically involves the use of fluorosulfate functionality, which has distinct reactivity compared to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates . The synthesis can be carried out using various building blocks, including amines, aldehydes, carboxylic acids, and isocyanides .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of palladium-catalyzed, ligand-free Suzuki reactions in water has been reported as an efficient method for producing this compound .
Chemical Reactions Analysis
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
5-Bromopyridin-3-ylfluoranesulfonate exhibits distinct chemoselectivity in Suzuki-Miyaura couplings due to the differential reactivity of its bromine and fluorosulfate substituents:
-
Preferential Bromine Reactivity : In substrates containing both bromine and fluorosulfate groups, bromine reacts first. For example, 5-bromo-6-chloropyridin-3-ylfluoranesulfonate reacts with phenylboronic acid under Pd(PPh₃)₄/KF catalysis to yield 6-chloro-5-phenylpyridin-3-ylfluoranesulfonate, leaving the fluorosulfate group intact .
-
Reactivity Hierarchy : Experimental comparisons establish the leaving group potential as Br ≥ OTf (triflate) > OSO₂F (fluorosulfate) > Cl , enabling sequential functionalization .
Substrate | Conditions | Product | Chemoselectivity |
---|---|---|---|
5-Br-6-Cl-Py-3-OSO₂F | Pd(PPh₃)₄, KF, toluene, reflux | 6-Cl-5-Ph-Py-3-OSO₂F | Br > OSO₂F |
5-Br-Py-3-OSO₂F | Pd(PPh₃)₄, NaHCO₃, dioxane/H₂O, rt | 5-Ph-Py-3-OSO₂F | Br reacts exclusively |
Comparative Reactivity with Triflates
Fluorosulfates demonstrate superior chemoselectivity compared to triflates:
-
When 5-bromopyridin-3-yltriflate was subjected to Suzuki coupling, a mixture of mono- and di-substituted products formed (1.4:1.0 ratio) .
-
In contrast, fluorosulfate analogs under identical conditions produced exclusive mono-substitution , highlighting their utility in controlled synthesis .
Sequential Functionalization Pathways
The fluorosulfate group’s stability allows iterative modifications:
-
Initial Bromine Coupling :
-
Subsequent Fluorosulfate Coupling :
Key Mechanistic Insights
-
Zinc-Mediated Activation : In related Blaise reactions, zinc complexation enhances nitrile electrophilicity, favoring α-cyano ketone condensation over Reformatsky pathways .
-
Steric and Electronic Effects : The fluorosulfate group’s bulkiness and moderate leaving-group ability prevent uncontrolled side reactions, enabling precise regioselectivity .
Synthetic Limitations
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
5-Bromopyridin-3-ylfluoranesulfonate serves as a crucial building block in organic synthesis. It is predominantly utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it participates as an electrophile due to its reactive fluorosulfate group. This functionality allows for selective reactions with various nucleophiles, facilitating the formation of polysubstituted heteroarenes and other complex structures .
Mechanism of Action
The mechanism of action involves nucleophilic substitution where the fluorosulfate group acts as a good leaving group. This property enables the compound to engage in reactions that yield diverse chemical products with high efficiency. The order of leaving group potential in substituted pyridines has been established as follows: Bromine ≥ Triflate > Fluorosulfate > Chlorine, highlighting the utility of this compound in synthetic pathways .
Pharmaceutical Development
Potential Drug Candidate
Research indicates that compounds containing fluorosulfate functionalities can covalently modify proteins, particularly kinases and enzymes. This modification can lead to altered enzymatic activity, making this compound a candidate for drug discovery and development. In particular, its interactions with lipid kinases have been studied to understand its potential therapeutic applications in treating diseases like cancer and neuropsychiatric disorders .
Case Studies
Several studies have investigated the biological activity of derivatives of this compound. For instance, research on bromopyrimidine analogs has shown promising anticancer and antimicrobial properties, suggesting that modifications to the pyridine structure can enhance biological activity against various cancer cell lines . Additionally, the potential for developing novel treatments for conditions such as schizophrenia has been explored through compounds related to this compound .
Industrial Applications
Synthesis of Chemical Intermediates
In industrial settings, this compound is employed in synthesizing various chemical intermediates and advanced materials. Its unique reactivity profile allows for the production of specialty chemicals used in pharmaceuticals and agrochemicals . The compound's ability to undergo palladium-catalyzed reactions further enhances its applicability in large-scale synthesis processes.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Pyridin-3-yl sulfurofluoridate | Similar pyridine core | Lacks bromine substituent |
5-Chloropyridin-3-yl sulfurofluoridate | Chlorine instead of bromine | May exhibit different reactivity patterns |
4-Bromopyridin-3-yl sulfurofluoridate | Bromine at the 4-position | Different substitution patterns compared to 5-bromo |
3-Pyridinyl fluorosulfate | Fluorosulfate group | No halogen substituent |
This table illustrates how the specific halogenation pattern of this compound contributes to its distinct reactivity and application potential compared to related compounds.
Mechanism of Action
The mechanism of action of 5-Bromopyridin-3-ylfluoranesulfonate involves its reactivity in cross-coupling reactions. The fluorosulfate functionality provides distinct reactivity, allowing for selective Suzuki-Miyaura couplings . The compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. This reactivity is facilitated by palladium catalysts, which play a crucial role in the reaction mechanism .
Comparison with Similar Compounds
- 2-Bromopyridin-3-ylfluoranesulfonate
- Pyridin-3-ylfluoranesulfonate
- 4-Cyanophenyl Sulfofluoridate
Uniqueness: 5-Bromopyridin-3-ylfluoranesulfonate is unique due to its distinct reactivity in Suzuki-Miyaura cross-coupling reactions. The fluorosulfate functionality provides a strong potential for selective couplings, making it a valuable building block in organic synthesis .
Biological Activity
5-Bromopyridin-3-ylfluoranesulfonate is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for a comprehensive understanding.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom on the pyridine ring and a fluorinated sulfonate group. Its structural formula can be represented as follows:
This structure contributes to its biological activity by influencing its interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing fluorine, such as this compound, exhibit enhanced antibacterial properties. The introduction of fluorine is believed to improve the binding affinity of these compounds to bacterial targets, thereby increasing their efficacy.
- Case Study : A study evaluated various derivatives of pyridine, including those with fluorine substitutions, for antibacterial activity against multiple strains of bacteria. The results indicated that compounds with fluorinated groups showed significantly improved minimum inhibitory concentrations (MIC) compared to their non-fluorinated counterparts .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.25 | Staphylococcus aureus |
Control (Non-fluorinated) | 1.0 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interfere with nucleic acid synthesis by mimicking nucleotide structures, leading to misincorporation during DNA replication. This results in cytotoxic effects on rapidly dividing cancer cells .
- Case Study : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromine and fluorine substituents can lead to variations in potency and selectivity.
Modification | Biological Activity Change |
---|---|
Removal of Bromine | Decreased antibacterial activity |
Increased Fluorination | Enhanced anticancer activity |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5-Bromopyridin-3-ylfluoranesulfonate?
The compound is typically synthesized via ortho-lithiation of halogenated pyridine precursors, followed by reaction with electrophilic reagents like trimethylborate or fluoranesulfonyl derivatives. For example, 5-bromo-2-fluoropyridine can undergo directed lithiation at the 3-position, with subsequent quenching with fluoranesulfonyl chloride to introduce the sulfonate group. Reaction conditions (e.g., low temperatures, anhydrous solvents) are critical to minimize side reactions .
Q. How can researchers characterize the purity and structure of this compound?
Standard techniques include 1H/13C NMR to confirm substitution patterns and sulfonate integration, mass spectrometry (MS) for molecular weight verification, and elemental analysis for purity assessment. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Cross-referencing spectral data with literature values (e.g., J. Org. Chem. protocols) ensures accuracy .
Q. What safety protocols are essential when handling this compound?
Use fume hoods, nitrile gloves, and eye protection due to potential lachrymatory or corrosive properties. Store in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis. Consult institutional chemical hygiene plans and prioritize waste neutralization protocols for sulfonate esters .
Q. What are its primary applications in organic synthesis?
It serves as a versatile electrophilic coupling partner in cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine and fluoranesulfonate groups enable sequential functionalization, such as replacing sulfonate with nucleophiles or leveraging bromine for further palladium-catalyzed transformations .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
Systematic screening of lithiation conditions (e.g., choice of base: LDA vs. LTMP) and electrophile stoichiometry is critical. Kinetic studies using in-situ IR or NMR can identify intermediate stability issues. For example, reports that maintaining temperatures below -78°C during lithiation minimizes decomposition .
Q. What advanced spectroscopic methods resolve ambiguities in its structural characterization?
Two-dimensional NMR (e.g., 1H-13C HSQC) clarifies coupling patterns in crowded aromatic regions. X-ray crystallography provides definitive confirmation of regiochemistry, while time-resolved Raman spectroscopy monitors reactive intermediates during synthesis .
Q. How does environmental surface chemistry affect its stability in laboratory settings?
Studies show that adsorbed water on glassware or metal surfaces can hydrolyze fluoranesulfonate groups. Advanced microspectroscopic imaging (e.g., ToF-SIMS) reveals decomposition pathways on common lab surfaces, necessitating strict anhydrous handling protocols .
Q. What strategies mitigate side reactions during Suzuki-Miyaura couplings with this compound?
Ligand selection (e.g., SPhos vs. XPhos) and controlled addition of Pd catalysts reduce undesired protodeboronation. Pre-complexation of the boronic acid with K3PO4 improves transmetallation efficiency. highlights yield improvements via microwave-assisted heating (120°C, 20 min) .
Q. How should researchers address contradictory data in cross-coupling reaction yields?
Apply factorial experimental design to isolate variables (e.g., solvent polarity, catalyst loading). Statistical tools like ANOVA identify significant factors, while mechanistic probes (e.g., deuterium labeling) test competing pathways. Replicate anomalies under standardized conditions to distinguish human error from intrinsic reactivity .
Q. Can computational modeling predict its reactivity in novel reaction systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonate displacement or oxidative addition steps. Solvent effects are incorporated via PCM models, and machine learning algorithms trained on existing kinetic data predict optimal conditions for untested substrates .
Notes
Properties
Molecular Formula |
C5H3BrFNO3S |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
3-bromo-5-fluorosulfonyloxypyridine |
InChI |
InChI=1S/C5H3BrFNO3S/c6-4-1-5(3-8-2-4)11-12(7,9)10/h1-3H |
InChI Key |
IHWCTZMNZKFQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.